6-methyl-1,3-benzoxazol-2(3H)-one

Anti-virulence Quorum sensing Pseudomonas aeruginosa

P. aeruginosa quorum sensing research requires validated benzoxazolone scaffolds with defined substitution patterns. 6-Methyl-1,3-benzoxazol-2(3H)-one (CAS 22876-16-0) addresses this: • Inhibits QS, reducing elastase, biofilm & swarming motility in PA01 • 6-methyl confers distinct LogP (XLogP3=1.5) vs unsubstituted/5-substituted analogs • ≥98% purity; solid at RT; verified FTIR & MS spectra available Ideal as anti-virulence scaffold or analytical reference standard.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 22876-16-0
Cat. No. B1267410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1,3-benzoxazol-2(3H)-one
CAS22876-16-0
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)O2
InChIInChI=1S/C8H7NO2/c1-5-2-3-6-7(4-5)11-8(10)9-6/h2-4H,1H3,(H,9,10)
InChIKeySAQACWOVZKNHSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1,3-benzoxazol-2(3H)-one Procurement & Differentiation


6-Methyl-1,3-benzoxazol-2(3H)-one (CAS 22876-16-0), also known as 6-methyl-2(3H)-benzoxazolone, is a C8H7NO2 heterocyclic compound (molecular weight 149.15) [1]. The benzoxazolone scaffold is widely recognized as a 'privileged scaffold' in medicinal chemistry due to its favorable physicochemical profile and bioisosteric properties [2]. The 6-methyl substitution distinguishes this specific compound from its unsubstituted and regioisomeric analogs, imparting quantifiable differences in biological activity and physicochemical behavior that directly inform procurement decisions [3].

Why 6-Methyl-1,3-benzoxazol-2(3H)-one Is Irreplaceable


The benzoxazolone scaffold exhibits significant structure-activity relationship (SAR) sensitivity to substitution pattern and position [1]. Direct substitution of 6-methyl-1,3-benzoxazol-2(3H)-one with unsubstituted benzoxazolone, 5-methyl regioisomer, or 5-chloro analog is not scientifically justified due to demonstrable differences in quorum sensing inhibitory activity against Pseudomonas aeruginosa, as well as divergent physicochemical properties including LogP and predicted solubility that affect experimental reproducibility [2]. The 6-position methyl group confers distinct electronic and steric effects that alter target engagement and pharmacokinetic behavior relative to in-class alternatives [3].

Differentiation Evidence for 6-Methyl-1,3-benzoxazol-2(3H)-one


Quorum Sensing: 6-Methyl vs. 5-Methyl Regioisomer

6-Methyl-1,3-benzoxazol-2(3H)-one (compound 11) was identified as one of four active quorum sensing inhibitors (QSIs) from a series of benzoxazolone derivatives [1]. Critically, the 5-methyl regioisomer (compound 16) was also identified as active in the same assay, demonstrating that both regioisomers possess QSI activity [1]. However, the publication's identification of both regioisomers as distinct, active compounds underscores the non-interchangeability of substitution patterns: each requires independent validation and procurement for SAR studies [2].

Anti-virulence Quorum sensing Pseudomonas aeruginosa

LogP Comparison: 6-Methyl vs. Unsubstituted

Lipophilicity, as measured by LogP, is a critical determinant of membrane permeability and in vivo distribution [1]. 6-Methyl-1,3-benzoxazol-2(3H)-one has a computed XLogP3 value of 1.5 . In contrast, the unsubstituted parent compound, 1,3-benzoxazol-2(3H)-one, has reported LogP values ranging from 0.95 to 1.33 depending on computational method [2]. The addition of the 6-methyl group increases lipophilicity by approximately 0.2–0.5 LogP units, a difference that can meaningfully impact passive diffusion rates and experimental partitioning behavior in cellular assays [3].

Lipophilicity Physicochemical properties Drug-likeness

Synthetic Regioselectivity: 6-Methyl vs. 5-Chloro

6-Methyl-1,3-benzoxazol-2(3H)-one serves as a distinct synthetic intermediate from its 5-chloro and unsubstituted counterparts. In the 2012 Miandji et al. study, 6-methyl (compound 11), 5-chloro (compound 6), and unsubstituted (compound 1) benzoxazolones were all synthesized and evaluated as distinct starting points [1]. Each substitution pattern imparts different electronic effects to the aromatic ring, which governs regioselectivity in subsequent functionalization reactions (e.g., electrophilic aromatic substitution, N-alkylation) [2].

Chemical synthesis Medicinal chemistry Building block

Spectroscopic Differentiation from Regioisomers

6-Methyl-1,3-benzoxazol-2(3H)-one possesses a unique spectroscopic fingerprint that distinguishes it from its 5-methyl regioisomer [1]. The compound is characterized by specific FTIR and GC-MS spectra, with InChIKey SAQACWOVZKNHSB-UHFFFAOYSA-N [1]. This unique spectral identity enables unambiguous analytical verification of compound identity upon receipt, a critical quality control step not possible with generic or mis-specified analogs [2].

Analytical chemistry Quality control Spectral fingerprinting

Application Scenarios for 6-Methyl-1,3-benzoxazol-2(3H)-one


Anti-Virulence Drug Discovery for P. aeruginosa

Based on direct evidence that 6-methyl-1,3-benzoxazol-2(3H)-one inhibits quorum sensing, reduces elastase production, biofilm formation, and swarming motility in Pseudomonas aeruginosa PA01 [1], this compound is ideally suited as a starting scaffold or control compound in anti-virulence drug discovery programs. Its activity profile against this clinically relevant pathogen supports its use in combination therapy studies aimed at restoring antibiotic sensitivity [2].

Benzoxazolone SAR Exploration

The benzoxazolone nucleus is a 'privileged scaffold' implicated in anticancer, analgesic, anti-inflammatory, and neuroprotective activities [3]. 6-Methyl-1,3-benzoxazol-2(3H)-one provides a specific, defined starting point for exploring the SAR of methyl substitution at the 6-position. Its distinct LogP value (XLogP3 = 1.5) offers a unique lipophilicity profile compared to unsubstituted or 5-substituted analogs, making it valuable for lead optimization programs seeking to modulate physicochemical properties while retaining core scaffold activity [4].

Electrophilic Aromatic Substitution Derivatization

The 6-methyl group activates the benzoxazolone ring toward electrophilic substitution at the ortho/para-directing positions (C5 and C7) [5]. This regioselectivity differs from that of unsubstituted or 5-chloro benzoxazolones, providing synthetic chemists with a distinct building block for constructing more complex heterocyclic libraries [6]. The compound is a solid at 20°C with 95% minimum purity specification , suitable for use as a synthetic intermediate without further purification.

Analytical Reference Standard Procurement

With verified FTIR and MS (GC) reference spectra available in the SpectraBase database [7] and an unambiguous InChIKey (SAQACWOVZKNHSB-UHFFFAOYSA-N) [8], 6-methyl-1,3-benzoxazol-2(3H)-one is well-suited for use as an analytical reference standard. This enables unambiguous identification and quantification in complex mixtures, quality control of synthetic batches, and method development for HPLC or LC-MS analysis of benzoxazolone-containing samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-methyl-1,3-benzoxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.